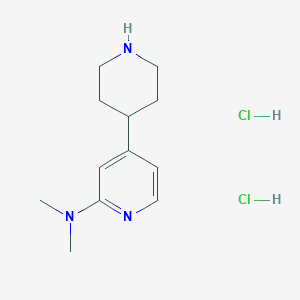

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMYKBGTVMMGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Herstellung des Pyridiniumchlorid-Hydrochloridsalzes

Laut Patentschrift US6939972B2 erfolgt die Herstellung durch die Reaktion von Pyridin mit Thionylchlorid:

Pyridin + Thionylchlorid → N-[4-Pyridyl]pyridiniumchlorid-Hydrochlorid

Die Reaktion wird bei Temperaturen unter 35°C durchgeführt, wobei Thionylchlorid langsam zugegeben wird, um eine kontrollierte Reaktion zu gewährleisten. Nach vollständiger Reaktion wird die Mischung refluxartig bei 77–80°C für etwa 4 Stunden erhitzt, um die Reaktionsprodukte vollständig umzusetzen. Dabei werden überschüssiges Thionylchlorid und Ethylacetat durch Destillation entfernt, um eine saubere Salzlösung zu erhalten.

Aminierung mit N,N-Dimethylformamid

Das Salz wird anschließend mit DMF in Gegenwart einer Base (z.B. Natriumhydroxid) hydrolysiert und aminierend umgesetzt:

N-[4-Pyridyl]pyridiniumchlorid-Hydrochlorid + N,N-Dimethylformamid → N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine

Die Reaktion wird bei Temperaturen zwischen 50°C und 60°C eingeleitet, dann auf den Reflux bei 140–150°C erhöht, wobei die Reaktionszeit typischerweise 2 Stunden beträgt. Während des Refluxes wird die Reaktionsmasse kontinuierlich destilliert, um Pyridin zurückzugewinnen und die Produktkonzentration zu erhöhen.

Abschluss und Reinigung

Nach Reaktionsende wird die Mischung zunächst atmosphärisch und anschließend unter Vakuum destilliert, um unreacte Rohstoffe und Nebenprodukte zu entfernen. Das Endprodukt wird durch Kristallisation oder Extraktion mit geeigneten Lösungsmitteln wie Chloroform oder Benzol gereinigt, um eine hohe Reinheit zu gewährleisten.

Reaktionsbedingungen und Optimierung

| Reaktionsschritt | Temperatur | Dauer | Lösungsmittel | Besonderheiten |

|---|---|---|---|---|

| Quaternisierung | < 35°C | 4 h | Ethylacetat, Benzene | Kontrolle der Temperatur, langsame Zugabe von Thionylchlorid |

| Aminierung | 50–60°C | 2 h | DMF, Base | Reflux bei 140–150°C, kontinuierliche Destillation |

| Destillation | Raumtemperatur bis Vakuum | - | - | Entfernung unreacter Rohstoffe und Nebenprodukte |

Forschungsergebnisse und Optimierungen

Mehrere Studien, darunter die Patentschrift US6939972B2, haben gezeigt, dass die Verwendung von organischen Lösungsmitteln wie Ethylacetat und Benzol die Effizienz der Reaktion erhöht und die Produktqualität verbessert. Die kontrollierte Zugabe von Thionylchlorid bei niedrigen Temperaturen minimiert die Bildung gefährlicher Nebenprodukte wie Blausäure. Zudem wurde durch die Destillation unter Vakuum die Rückgewinnung von unreactem Pyridin optimiert, was die Wirtschaftlichkeit der Produktion verbessert.

Sicherheits- und Umweltaspekte

Die Synthese umfasst den Einsatz von flüchtigen organischen Lösungsmitteln und Reagenzien wie Thionylchlorid, die bei unsachgemäßer Handhabung gefährlich sind. Die Reaktionsbedingungen sollten in gut belüfteten Anlagen mit geeigneter Schutzkleidung durchgeführt werden. Die Rückgewinnung und Wiederverwendung von Lösungsmitteln sowie die sichere Entsorgung von Nebenprodukten sind essenziell, um Umweltbelastungen zu minimieren.

Zusammenfassung

Die Herstellung von N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amin dihydrochlorid basiert auf der Quaternisierung von Pyridin mit Thionylchlorid, gefolgt von einer aminierenden Reaktion mit N,N-Dimethylformamid. Die wichtigsten Prozessparameter umfassen kontrollierte Temperaturen, geeignete Lösungsmittel und Destillationsschritte zur Produktreinigung. Die Verfahren sind durch die Literatur gut dokumentiert, wobei die Optimierung der Reaktionsbedingungen und die sichere Handhabung der Reagenzien entscheidend für die Effizienz und Sicherheit der Produktion sind.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, influencing various biochemical pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Combi-Blocks ()

The following compounds share a pyridine-piperidine backbone but differ in substitution patterns:

Key Observations :

Chlorinated Pyridine Analogue ()

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS: 1197941-02-8) features a chlorine substituent on the pyridine ring.

Implications : The chlorine atom could increase metabolic stability but may also introduce toxicity risks compared to the dimethylamine group in QY-1631.

Piperidine-Modified Analogues ()

4-Methylpiperidin-4-amine dihydrochloride (CAS: 483366-98-9) and 1-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride (CAS: 1187930-33-1) demonstrate modifications to the piperidine ring:

Comparison : The target compound (QY-1631) retains an unmodified piperidine ring, prioritizing simplicity and synthetic accessibility over specialized pharmacokinetic properties.

Aromatic Substitution Patterns ()

N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine hydrochloride () and (3-Methyl-2-thienyl)methylamine hydrochloride () highlight diverse aromatic substitutions:

Contrast with QY-1631 : The target compound’s pyridine ring lacks extended aromatic systems, favoring a balance between hydrophobicity and solubility.

Physicochemical and Pharmacokinetic Considerations

- Solubility : Dihydrochloride salts (e.g., QY-1631, capmatinib dihydrochloride) exhibit pH-dependent solubility, with improved dissolution in acidic environments .

- Polymorphism : Like capmatinib dihydrochloride, QY-1631 may exhibit polymorphism, necessitating controlled crystallization during manufacturing .

- Lipophilicity : The dimethylamine group in QY-1631 likely confers moderate lipophilicity, contrasting with the hydrophilic carboxamide in QY-3520 .

Biologische Aktivität

N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride, also known as a piperidine derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C12H21Cl2N3

- Molecular Weight : 276.22 g/mol

- CAS Number : 1448128-25-3

This compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) :

-

Neuropharmacological Effects :

- Similar piperidine derivatives have shown potential in modulating neurotransmitter systems, indicating that this compound may also play a role in neuropharmacology.

- Antiviral Activity :

Table 1: Summary of Biological Activities

Case Study: Cancer Therapeutics

A study investigating various CDK inhibitors highlighted the effectiveness of this compound as a promising candidate for further development in oncology. The compound demonstrated potent inhibition of cell proliferation in cancer cell lines dependent on CDK activity, suggesting its utility in targeted cancer therapies.

Case Study: Neurodegenerative Disorders

In a related study focused on neurodegenerative disorders, the compound's ability to modulate nitric oxide synthase (nNOS) was explored. This modulation is crucial for neuroprotection, and this compound showed promise in selectively inhibiting nNOS without affecting other isoforms, thus potentially reducing neurotoxic effects associated with excessive nitric oxide production .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, reacting 4-chloropyridine derivatives with piperidine under alkaline conditions (e.g., K₂CO₃ in acetone), followed by dimethylamine introduction via Na(OAc)₃BH-mediated reduction in dichloroethane . Final dihydrochloride salt formation is achieved using HCl in ethanol. Purification via column chromatography (silica gel, methanol/dichloromethane) ensures high yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms structural integrity, particularly piperidine ring conformation and dimethylamine substitution .

- HPLC-MS : Detects impurities (e.g., unreacted intermediates or byproducts) using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validates dihydrochloride stoichiometry (Cl⁻ content) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to hygroscopicity and potential irritancy .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Desiccants (e.g., silica gel) mitigate moisture absorption .

- Spill Management : Neutralize with sodium bicarbonate, followed by ethanol rinsing .

Advanced Research Questions

Q. How does the compound’s cationic structure influence its mechanism of action in antimicrobial studies?

- Methodological Answer : The dimethylamine and piperidine groups create a cationic charge, enabling electrostatic interactions with negatively charged bacterial membranes. This disrupts membrane integrity, as observed in P. aeruginosa inhibition assays via time-kill curves and fluorescence-based membrane permeability tests . Comparative studies with octenidine dihydrochloride (structurally analogous) suggest similar disruption of ATP synthesis pathways .

Q. What experimental designs are recommended to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify residual potency using LC-MS .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo wound-healing outcomes?

- Methodological Answer : In vitro cytotoxicity (e.g., fibroblast viability assays) may overstate toxicity due to static exposure. In vivo models (e.g., murine burn wounds) better replicate dynamic conditions. Use dose-escalation studies with histological analysis (H&E staining) to confirm biocompatibility . Adjust formulations (e.g., hydrogel carriers) to mitigate localized toxicity .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-HRMS to detect byproducts (e.g., N-methylpiperidine derivatives) and cross-reference with EP/Pharmaceutical impurity standards .

- Process Optimization : Introduce in-process controls (IPC), such as real-time pH monitoring during HCl salt formation, to minimize dimerization or oxidation .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with bacterial membrane proteins (e.g., P. aeruginosa OprD). Focus on cationic regions and hydrophobic piperidine/pyridine moieties .

- QSAR Models : Train regression models on logP, polar surface area, and charge distribution data from PubChem-derived analogues to predict antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.